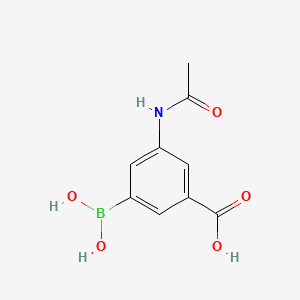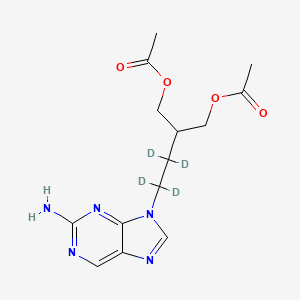
rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol typically involves the esterification of glycerol derivatives with palmitic and stearic acids, followed by chlorination. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve large-scale esterification and chlorination processes similar to those used in laboratory synthesis. These methods would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a more reduced form.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the activity of specific enzymes and affect cellular signaling pathways related to lipid homeostasis . The molecular targets include enzymes like lipases and phospholipases, which play crucial roles in lipid digestion and absorption .
Comparison with Similar Compounds
rac 1-Palmitoyl-3-chloropropanediol: Similar in structure but lacks the stearoyl group.
rac 1,2-Bis-palmitoyl-3-chloropropanediol: Contains two palmitoyl groups instead of one palmitoyl and one stearoyl group.
rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol: Contains an oleoyl group instead of a stearoyl group.
Uniqueness: rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol is unique due to its specific combination of palmitoyl and stearoyl groups, which can influence its physical and chemical properties, as well as its biological activity .
Properties
IUPAC Name |
(1-chloro-3-hexadecanoyloxypropan-2-yl) octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H71ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDCAMVHHWVNHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676097 |
Source


|
| Record name | 1-Chloro-3-(hexadecanoyloxy)propan-2-yl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185060-41-6 |
Source


|
| Record name | 1-Chloro-3-(hexadecanoyloxy)propan-2-yl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid](/img/structure/B562097.png)












